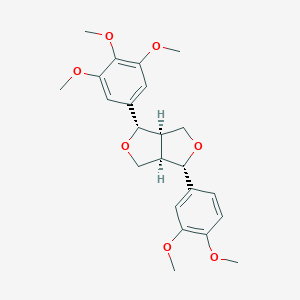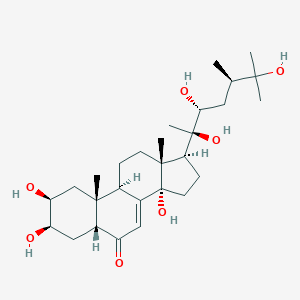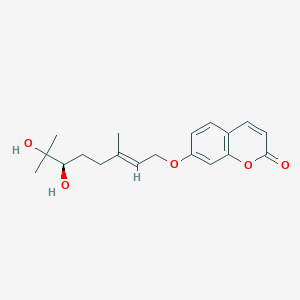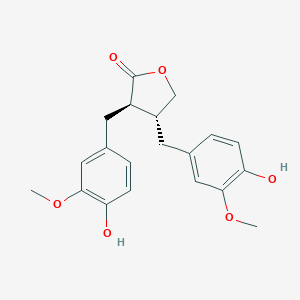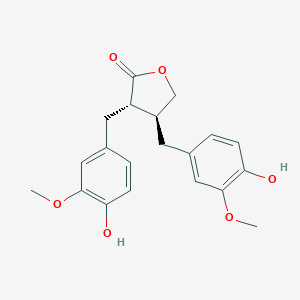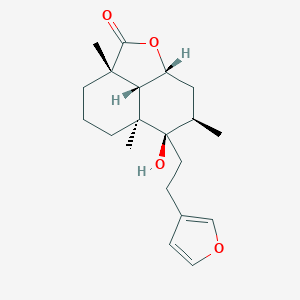
6-Methoxyflavone
Übersicht
Beschreibung
6-Methoxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has a molecular formula of C16H12O3 and is characterized by a methoxy group attached to the flavone structure.
Wirkmechanismus
Target of Action
The primary targets of 6-Methoxyflavone are Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets, CCNA2 and CDK2, by inhibiting their activity . This interaction results in the arrest of the cell cycle in the S-phase . Molecular docking and noncovalent interaction analyses have shown that this compound has the strongest affinity toward, inhibitory effect on, and noncovalent interactions with CDK2 .
Biochemical Pathways
The compound affects the CCNA2/CDK2/cyclin-dependent kinase inhibitor 1A (p21CIP1) pathway . High mRNA expression of CCNA2 and CDK2 stimulates cell cycle progression in cervical cancer . This compound inhibits this progression, leading to S-phase arrest via the CCNA2/CDK2/p21CIP1 pathway .
Pharmacokinetics
The low aqueous solubility of this compound results in its low plasma level after oral administration, which limits its clinical application . The use of solid lipid nanoparticles (sln) and nanostructured lipid carrier (nlc) significantly improves the lymphatic uptake of this compound , enhancing its oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HeLa cell proliferation and the induction of S-phase arrest . It also induces apoptosis in HeLa cells through the PERK/EIF2α/ATF4/CHOP pathway .
Action Environment
The therapeutic effects of this compound can be influenced by environmental factors. For instance, its poor water solubility limits its bioavailability . Encapsulation of this compound in lipid nanoparticles can enhance its cellular uptake in caco-2 cells , improving its efficacy.
Biochemische Analyse
Biochemical Properties
6-Methoxyflavone has been reported to interact with various enzymes and proteins. For instance, it has been found to inhibit the translocation of Nuclear Factor of Activated T cells (NFAT1) into the nucleus, thereby reducing the expression of NFAT1 target genes such as IL-4, IL-13, and IFN-γ .
Cellular Effects
This compound has been found to have significant effects on various types of cells. In HeLa cells, it has been reported to inhibit cell proliferation and induce S-phase arrest via the CCNA2/CDK2/ cyclin-dependent kinase inhibitor 1A (p21CIP1) pathway . Encapsulation of this compound in lipid nanoparticles resulted in an enhanced cellular uptake in Caco-2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the translocation of NFAT1 into the nucleus, which consequently interrupts NFAT1 binding to its target gene loci . It also induces S-phase arrest in HeLa cells via the CCNA2/CDK2/ p21CIP1 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. More specific investigative work at the molecular level is needed to explore the underlying mechanism(s) of this compound on cognitive decline .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, mice were given ethanol orally (2.0 g/kg daily) for 24 days plus either saline, this compound (25– 75mg/kg) or donepezil (4mg/kg) and then ethanol was withdrawn for the next 6 days .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. Its poor water solubility results in its low plasma level after oral administration, which limits its clinical application .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 6-Methoxyflavon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Hydroxyacetophenon mit 4-Methoxybenzaldehyd in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung der Flavonstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumcarbonat.
Industrielle Produktionsverfahren: Die industrielle Produktion von 6-Methoxyflavon beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden, wobei die Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Methoxyflavon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können 6-Methoxyflavon in das entsprechende Dihydroflavon umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung verschiedener substituierter Flavone führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid werden üblicherweise verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Friedel-Crafts-Acylierungs- oder Alkylierungsreaktionen unter Verwendung von Aluminiumchlorid als Katalysator sind üblich.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer Flavonoidderivate verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.
Medizin: Untersucht wegen seiner krebshemmenden, entzündungshemmenden und neuroprotektiven Eigenschaften. Es hat sich als vielversprechend erwiesen, das Wachstum von Krebszellen zu hemmen und Entzündungen zu reduzieren.
Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methoxyflavon beinhaltet mehrere molekulare Ziele und Signalwege:
Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen über Signalwege wie den PERK/EIF2a/ATF4/CHOP-Signalweg.
Entzündungshemmende Aktivität: Es hemmt die Translokation des nukleären Faktors aktivierter T-Zellen (NFAT) in den Zellkern und reduziert so die Expression proinflammatorischer Zytokine.
Neuroprotektive Aktivität: Es moduliert ionotrope GABA-Rezeptoren, was zu seinen neuroprotektiven Wirkungen beiträgt.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyflavon kann mit anderen Methoxyflavonen verglichen werden, wie z. B.:
- 2’-Methoxyflavon
- 3’-Methoxyflavon
- 4’-Methoxyflavon
- 3’,4’-Dimethoxyflavon
Einzigartigkeit: 6-Methoxyflavon ist einzigartig aufgrund seines spezifischen Methoxysubstitutionsschemas, das zu seinen unterschiedlichen biologischen Aktivitäten und möglichen therapeutischen Anwendungen beiträgt. Seine Fähigkeit, mehrere molekulare Ziele und Signalwege zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLSABETMKIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181459 | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-24-9 | |
| Record name | 6-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-methoxyflavone exhibits its anticancer activity primarily by targeting cyclin-dependent kinase 2 (CDK2). [, ] It binds with high affinity to CDK2, inhibiting its kinase activity. [] This inhibition disrupts the CCNA2/CDK2/p21CIP1 signaling pathway, leading to S-phase cell cycle arrest and inhibiting the proliferation of HeLa cells. [] Additionally, this compound has been shown to interact with the PERK/EIF2α/ATF4/CHOP pathway, inducing apoptosis in HeLa cells. []
ANone: While the provided abstracts do not contain comprehensive spectroscopic data, they do indicate the following:
ANone: The provided abstracts do not offer specific details on the material compatibility and stability of this compound under various conditions. Further research is required to explore this aspect.
ANone: The provided abstracts primarily focus on the biological activity and mechanisms of action of this compound. They do not provide information regarding any intrinsic catalytic properties or applications of the compound.
A: Yes, molecular docking and non-covalent interaction analyses were performed to investigate the interaction between this compound and CDK2. [] These studies revealed that this compound exhibits a strong affinity for CDK2 and exerts an inhibitory effect. [] The combination of CDK2 and CCNA2 was found to enhance these effects. []
A: The presence of the 6-methoxy group appears crucial for the anti-inflammatory activity of this compound. [] Studies comparing various hydroxylated flavones revealed that 6-hydroxyflavone and its derivatives, particularly this compound, exhibited potent anti-inflammatory effects in kidney mesangial cells. [] Methylation of the 6-hydroxyl group enhanced the potency, as demonstrated by the significantly lower IC50 value of this compound (192 nM) compared to 6-hydroxyflavone (2.0 μM). [] This suggests that the 6-methoxy group contributes favorably to the binding affinity and/or interactions with its molecular target.
ANone: While the provided abstracts do not offer a comprehensive historical overview, they highlight the growing interest in this compound and related compounds as potential therapeutic agents:
- Early studies: Focused on the synthesis and structural characterization of this compound and its derivatives. [, ]
- Recent research: Shifted towards investigating the biological activities of this compound, revealing its anti-inflammatory, [] anti-cancer, [, ] and neuroprotective properties. []
ANone: The research on this compound demonstrates clear cross-disciplinary applications and synergies, primarily spanning:
- Chemistry: Synthesis, isolation, and structural elucidation of this compound from natural sources and through chemical synthesis. [, , , , , , , , , , , , , , , , ]
- Biology: Investigation of the compound's biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [, , , , ]
- Pharmacology: Exploration of its potential as a therapeutic agent, focusing on understanding its mechanism of action, efficacy in cellular and animal models, and potential for drug development. [, , , ]
- Pharmacognosy: Identification and isolation of this compound from various plant sources, emphasizing its natural occurrence and potential applications in traditional medicine. [, , , , , ]
- Biochemistry: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its interactions with specific proteins and signaling pathways. [, ]
- Nanotechnology: Exploration of nanoformulations for improving the delivery and efficacy of this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





